3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide (CAS 499193-54-3) is a functionalized pyridine building block used in organic synthesis. It features a picolinamide core substituted with a trimethylsilyl (TMS)-protected terminal alkyne. This structural motif makes it a key precursor for constructing more complex heterocyclic systems, particularly through palladium-catalyzed cross-coupling reactions, where the TMS group provides stability and controlled reactivity for the alkyne functionality. [1]
Substituting this compound with its unprotected analog, 3-ethynyl-pyridine-2-carboxylic acid amide, is often unfeasible in process-sensitive applications. The TMS group is not merely an additive; it is a critical process-enabling feature that prevents the terminal alkyne from undergoing undesirable homocoupling (Glaser coupling) under Sonogashira reaction conditions, which are commonly used with this substrate. [1] This protection ensures higher yields and cleaner conversion to the desired product. Furthermore, procuring the pre-formed amide avoids a separate, often resource-intensive, amidation step from the corresponding carboxylic acid, streamlining the synthetic workflow and improving overall process efficiency.
This compound is a validated precursor for the synthesis of advanced pyridopyrimidinone-based PI3K inhibitors. In a documented multi-step synthesis, the Sonogashira coupling of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide with a substituted aryl halide, followed by desilylation and cyclization, proceeded to form a key tricyclic intermediate in a 66% yield over two steps. [1] The use of the TMS-protected starting material is critical for preventing side reactions and ensuring a high-yielding, reproducible transformation suitable for medicinal chemistry programs.
| Evidence Dimension | Two-Step Reaction Yield |
| Target Compound Data | 66% yield for Sonogashira coupling/cyclization sequence |
| Comparator Or Baseline | Unprotected terminal alkynes, which are prone to low yields due to catalyst-driven homocoupling side reactions under similar conditions. |
| Quantified Difference | Significantly improved yield and product purity by preventing byproduct formation. |
| Conditions | Sonogashira coupling with Pd(PPh3)2Cl2, CuI, and an amine base, followed by TBAF-mediated desilylation and intramolecular cyclization. [<a href="https://patents.google.com/patent/US8338439B2/en" target="_blank">1</a>] |
This demonstrates the compound's direct utility and process compatibility for producing high-value pharmaceutical intermediates with predictable, high-yield outcomes.
The trimethylsilyl group significantly enhances the stability of the terminal alkyne, a functional group that is otherwise susceptible to oxidative degradation and oligomerization, particularly in the presence of trace metals. This increased stability makes CAS 499193-54-3 easier to handle, store, and weigh accurately compared to its volatile and more reactive des-silyl counterpart. This improved processability is a key reason for its widespread use in patented synthetic routes where reproducibility and raw material consistency are paramount. [1]
| Evidence Dimension | Chemical Stability & Handling |
| Target Compound Data | Solid, stable to storage under standard laboratory conditions. |
| Comparator Or Baseline | Free terminal alkynes, which are known to be more reactive, potentially unstable, and prone to decomposition or homocoupling. |
| Quantified Difference | Qualitatively higher stability and improved handling characteristics, leading to greater reaction reproducibility. |
| Conditions | Standard laboratory storage and reaction setup conditions. |
For process scale-up or any application requiring high reproducibility, the superior stability and handling of the TMS-protected form reduces batch-to-batch variability and material waste.
Procuring this compound as the primary amide offers a direct workflow advantage over using the corresponding carboxylic acid (3-trimethylsilanylethynyl-pyridine-2-carboxylic acid). It bypasses the need for an additional synthetic step involving peptide coupling reagents (e.g., HATU, HBTU) and amine sources, which can be costly and require significant downstream purification. By providing the amide functionality pre-installed, this compound saves one full synthetic transformation, reducing labor, solvent use, and overall cost in a multi-step sequence. [1]
| Evidence Dimension | Synthetic Route Length |
| Target Compound Data | 0 steps required to obtain the picolinamide moiety. |
| Comparator Or Baseline | 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid, which requires at least one additional amidation step. |
| Quantified Difference | Saves one complete reaction and purification cycle. |
| Conditions | Multi-step synthesis targeting complex molecules. |
This step-efficiency directly translates to lower procurement and production costs, making it a more economical choice for complex synthesis campaigns.
This compound is the right choice for synthetic campaigns targeting PI3K inhibitors and related heterocyclic kinase modulators. Its structure is optimized for high-yield Sonogashira coupling and subsequent annulation reactions to form the core scaffold of these pharmaceutically relevant molecules. [1]
Ideal for projects requiring the introduction of a functionalized pyridine ring late in a synthetic sequence. The stability of the TMS-protected alkyne allows it to be carried through multiple steps, with the alkyne being deprotected and reacted at a later, strategic point to build molecular complexity.
Suitable for the synthesis of novel bidentate ligands or organometallic complexes where a rigid ethynyl-pyridine linker is required. The pre-formed amide can act as a coordination site, while the alkyne provides a vector for further extension or attachment to surfaces and polymers.